CAY10638

描述

准备方法

合成路线和反应条件

CAY10638 的合成涉及 2-噻吩基乙醇与 4-羟基苯甲醛反应形成中间体,然后在特定条件下与噻唑烷二酮反应得到最终产物 . 反应条件通常包括使用二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 等溶剂,温度保持在受控水平以确保最佳产率和纯度 .

工业生产方法

虽然 this compound 的详细工业生产方法没有广泛记录,但合成过程可以使用标准有机合成技术进行放大。 使用高纯度试剂和受控反应环境对于保持化合物的质量和一致性至关重要 .

化学反应分析

反应类型

CAY10638 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化衍生物。

还原: 还原反应可以用来修饰噻唑烷二酮环或其他官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 . 条件通常涉及受控温度、特定溶剂,有时还需要惰性气氛以防止不必要的副反应 .

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生氧化噻唑烷二酮衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

CAY10638 在科学研究中有广泛的应用:

作用机制

CAY10638 通过抑制 15-羟基前列腺素脱氢酶的活性发挥其作用。这种酶负责将前列腺素氧化为其无活性形式。 通过抑制这种酶,this compound 增加了活性前列腺素的水平,这可能产生各种生物学效应,包括抗炎和抗癌活性 . 所涉及的分子靶点和途径包括环氧合酶途径和过氧化物酶体增殖物激活受体γ (PPARγ) 途径 .

相似化合物的比较

类似化合物

罗格列酮: 另一种噻唑烷二酮衍生物,主要用作抗糖尿病药。

吡格列酮: 与罗格列酮类似,因其抗糖尿病特性而使用。

独特性

CAY10638 对 15-羟基前列腺素脱氢酶的强效抑制活性是独一无二的,其 IC50 值为 31 纳摩尔 . 这使其成为研究前列腺素代谢和相关生物过程的宝贵工具 .

生物活性

CAY10638 is a thiazolidinedione compound that has garnered attention for its biological activity, particularly in the context of inhibiting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This inhibition has been linked to various therapeutic effects, particularly in models of pulmonary fibrosis and other fibrotic diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an inhibitor of 15-PGDH, an enzyme involved in the degradation of prostaglandins. By inhibiting this enzyme, this compound increases levels of prostaglandin E2 (PGE2), which plays a crucial role in various physiological processes including inflammation and fibrosis. Elevated PGE2 levels have been associated with antifibrotic effects, making this compound a potential therapeutic agent in conditions characterized by excessive fibrosis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits 15-PGDH activity. The compound was tested at varying concentrations to establish a dose-response relationship. The results indicated significant inhibition of 15-PGDH at concentrations as low as 0.25 mg/day when administered intraperitoneally in murine models .

In Vivo Studies

In vivo studies further elucidate the compound's efficacy. A study involving mice treated with bleomycin—a model for pulmonary fibrosis—showed that administration of this compound significantly ameliorated fibrosis compared to control groups. The histological analysis revealed reduced collagen deposition in lung tissues, indicating a protective effect against fibrotic progression .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have provided insights into the clinical implications of this compound:

-

Pulmonary Fibrosis Case Study :

- Background : A murine model was used to simulate pulmonary fibrosis induced by bleomycin.

- Intervention : Mice received daily doses of this compound.

- Outcome : Histological analysis showed a marked reduction in fibrotic lesions and improved lung function parameters compared to untreated controls.

-

Inflammation Model :

- Background : Inflammation was induced in mice using lipopolysaccharide (LPS).

- Intervention : Treatment with this compound was initiated post-LPS administration.

- Outcome : Results indicated a significant decrease in inflammatory markers and cytokine levels, suggesting an anti-inflammatory effect mediated through PGE2 elevation.

属性

IUPAC Name |

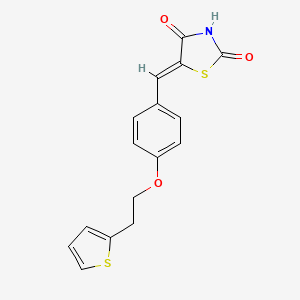

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWOUHXDKSPIX-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。